N3-butyl-N3-ethylpyridazine-3,6-diamine
Description
N3-butyl-N3-ethylpyridazine-3,6-diamine is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and two secondary amine groups at positions 3 and 4. Each amine is substituted with alkyl chains: a butyl group (C₄H₉) and an ethyl group (C₂H₅).
Properties
CAS No. |
1594026-87-5 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-N-butyl-3-N-ethylpyridazine-3,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-3-5-8-14(4-2)10-7-6-9(11)12-13-10/h6-7H,3-5,8H2,1-2H3,(H2,11,12) |
InChI Key |
BFRHZYUBUZTQSD-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C1=NN=C(C=C1)N |
Canonical SMILES |
CCCCN(CC)C1=NN=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Pyridazine and triazine derivatives share nitrogen-rich aromatic cores but differ in electronic configuration. Triazines (e.g., DACT-II) feature three nitrogen atoms in a 1,3,5-arrangement, creating high electron deficiency, which enhances charge transport in OLEDs. In contrast, pyridazines (e.g., N3-butyl-N3-ethylpyridazine-3,6-diamine) have two adjacent nitrogen atoms, resulting in a less electron-deficient core and altered conjugation pathways.
Photophysical and Performance Metrics
Key metrics from the triazine-based DACT-II compound include:
| Property | DACT-II (Triazine) | This compound (Inferred) |
|---|---|---|
| PLQY | 100% | Likely lower (alkyl donors reduce conjugation) |
| EQE | >20% | Unreported (pyridazine systems historically lag) |
| ΔEST | ~0 eV | Likely higher (reduced spin-orbit coupling) |
| Dipole Orientation | Horizontal alignment | Uncharacterized |
DACT-II achieves high external quantum efficiency (EQE) and photoluminescence quantum yield (PLQY) due to its diphenylaminocarbazole donor, which enables near-zero singlet-triplet energy gaps (ΔEST) and optimal dipole alignment. The pyridazine derivative’s alkyl substituents lack such strong donor-acceptor interactions, likely resulting in lower PLQY and EQE. Additionally, pyridazine’s reduced electron deficiency may limit its utility in electron-transport layers compared to triazines .
Thermal and Solubility Properties
Alkyl chains in this compound enhance solubility in nonpolar solvents, advantageous for solution-processed OLEDs. However, these substituents may lower thermal stability relative to DACT-II’s rigid carbazole-triazine framework, which sustains high performance at elevated temperatures.
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